molecular formula C7H11IO2 B2488491 6-(Iodomethyl)hexahydrofuro[3,4-b]furan CAS No. 2138125-71-8

6-(Iodomethyl)hexahydrofuro[3,4-b]furan

Cat. No.: B2488491
CAS No.: 2138125-71-8
M. Wt: 254.067
InChI Key: JAMMVEFARYPTSE-UHFFFAOYSA-N
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Description

6-(Iodomethyl)hexahydrofuro[3,4-b]furan is a chemical compound with the molecular formula C7H11IO2. It is characterized by the presence of an iodomethyl group attached to a hexahydrofuro[3,4-b]furan ring system. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan typically involves the iodination of a precursor compound. One common method is the reaction of hexahydrofuro[3,4-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)hexahydrofuro[3,4-b]furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of hexahydrofuro[3,4-b]furan.

    Oxidation Reactions: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The primary product is the methyl derivative of hexahydrofuro[3,4-b]furan.

Scientific Research Applications

6-(Iodomethyl)hexahydrofuro[3,4-b]furan has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its reactive iodomethyl group.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan involves its reactivity towards nucleophiles. The iodomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)hexahydrofuro[3,4-b]furan
  • 6-(Chloromethyl)hexahydrofuro[3,4-b]furan
  • 6-(Hydroxymethyl)hexahydrofuro[3,4-b]furan

Comparison

6-(Iodomethyl)hexahydrofuro[3,4-b]furan is unique due to the presence of the iodomethyl group, which is more reactive compared to bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the iodomethyl group can be easily replaced by other functional groups, providing versatility in chemical transformations.

Properties

IUPAC Name

6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMVEFARYPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1COC2CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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